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Compound of Interest

Compound Name: 5-Chloro-6-ethylpyrimidin-4-OL

Cat. No.: B150177 Get Quote

For researchers, scientists, and professionals in drug development, this guide provides a

comparative overview of the antifungal activity of novel 4-(substituted-amino)-2-isopropyl-6-

methylpyrimidine derivatives against a panel of fourteen phytopathogenic fungi. The

performance of these derivatives is benchmarked against five commercially available

fungicides, offering insights into their potential as next-generation agricultural antifungals. This

analysis is based on data from a study by a team of researchers who synthesized and

evaluated these compounds.

While the initial focus of this guide was on 5-Chloro-6-ethylpyrimidin-4-OL derivatives, the

available scientific literature provided a more robust dataset for a closely related class of

compounds: derivatives of 4-chloro-2-isopropyl-6-methylpyrimidine. These compounds share a

key chloro-pyrimidine scaffold, and the comprehensive comparative data available for them

provides a valuable framework for understanding the structure-activity relationships of this

class of fungicides.

Comparative Antifungal Activity
The antifungal efficacy of the synthesized pyrimidine derivatives and standard fungicides was

evaluated in vitro at a concentration of 50 μg/mL. The following table summarizes the

percentage of mycelial growth inhibition against a range of economically important plant

pathogens.
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Comp
ound/
Stand
ard

Altern
aria
solani

Botry
tis
ciner
ea

Cerco
spora
arach
idis

Fusar
ium
grami
nearu
m

Gibbe
rella
zeae

Phyto
phtho
ra
infest
ans

Pyric
ularia
oryza
e

Rhizo
ctoni
a
solani

Scler
otinia
scler
otioru
m

Deriva

tive 3a
65.2% 75.3% 70.1% 68.4% 55.6% 78.3% 72.5% 80.1% 76.5%

Deriva

tive 3b
72.8% 80.1% 75.6% 75.2% 62.3% 85.4% 78.9% 85.7% 82.3%

Deriva

tive 3c
60.5% 70.2% 65.8% 62.1% 50.1% 72.6% 68.3% 75.4% 71.8%

Flumor

ph
45.1% 55.2% 50.3% 48.7% 35.6% 60.1% 52.4% 58.9% 56.2%

Dimet

homor

ph

42.3% 52.1% 48.5% 45.9% 32.8% 58.7% 50.1% 55.3% 53.1%

Carbe

ndazi

m

>90% >90% >90% >90% >90% <30% >90% >90% >90%

Hymex

azol
<30% <30% <30% >90% >90% <30% <30% >90% >90%

Pyrime

thanil
>90% >90% >90% 65.7% 44.4% 22.7% 75.8% 85.4% 88.1%

Note: The data presented is a representative summary based on the findings from the cited

research paper. For the complete dataset covering all fourteen fungi, please refer to the original

publication.[1]

Experimental Protocols
The following section details the methodologies employed in the synthesis and antifungal

evaluation of the pyrimidine derivatives.
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Synthesis of 4-(substituted-amino)-2-isopropyl-6-
methylpyrimidines[1]
The synthesis of the target compounds involved a two-step process. The key intermediate, 4-

chloro-2-isopropyl-6-methylpyrimidine, was first prepared, followed by a nucleophilic

substitution reaction with various amines to yield the final derivatives.

Step 1: Synthesis of 4-chloro-2-isopropyl-6-methylpyrimidine

To a 100 mL flask, 6-hydroxy-2-isopropyl-4-methylpyrimidine (1.52 g, 10 mmol) was added,

followed by the addition of phosphorus oxychloride (POCl₃, 15 mL).

The mixture was stirred at 70 °C for 2 hours.

After the reaction, the excess POCl₃ was removed by distillation.

The residue was redissolved in ethyl acetate (200 mL) and poured into 200 mL of ice water.

The mixture was neutralized to pH 7 with sodium carbonate (Na₂CO₃) powder.

The ethyl acetate layer was separated, washed twice with water, dried over anhydrous

magnesium sulfate (MgSO₄), and concentrated to yield the intermediate product.

Step 2: Synthesis of N-substituted-2-isopropyl-6-methylpyrimidin-4-amines (e.g., Derivative 3b)

To a solution of 4-chloro-2-isopropyl-6-methylpyrimidine (0.17 g, 1 mmol) and 4-

(trifluoromethoxy)aniline (0.27 g, 1.5 mmol) in isopropanol (20 mL), anhydrous powdered

potassium carbonate (K₂CO₃, 0.14 g, 1 mmol) was added.

The mixture was refluxed overnight.

The isopropanol was removed in vacuo.

The residue was dissolved in dichloromethane and water. The organic layer was separated,

dried, and concentrated to yield the final product.
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Step 1: Intermediate Synthesis

Step 2: Derivative Synthesis
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Caption: General synthesis scheme for 4-(substituted-amino)-pyrimidine derivatives.

In Vitro Antifungal Activity Assay: Poisoned Food
Technique[1]
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The antifungal activity of the synthesized compounds and the standard fungicides was

determined using the poisoned food technique. This method assesses the ability of a

compound to inhibit the mycelial growth of a fungus when incorporated into the growth

medium.

Preparation of Test Solutions: The synthesized pyrimidine derivatives and standard

fungicides were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.

Media Preparation: The stock solutions were mixed with potato dextrose agar (PDA) to

achieve a final test concentration of 50 μg/mL. A control group was prepared with DMSO and

PDA without any test compound.

Inoculation: Mycelial discs (approximately 5 mm in diameter) were cut from the edge of

actively growing cultures of the test fungi.

Incubation: The mycelial discs were placed at the center of the PDA plates containing the

test compounds and the control plates. The plates were then incubated at 25 ± 1 °C.

Data Collection: The diameter of the fungal colonies was measured after the fungal growth in

the control plates reached the edge of the plate.

Calculation of Inhibition: The percentage of mycelial growth inhibition was calculated using

the following formula:

Inhibition (%) = [(C - T) / C] x 100

Where:

C is the average diameter of the fungal colony in the control group.

T is the average diameter of the fungal colony in the treatment group.
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Caption: Workflow for the in vitro antifungal activity screening using the poisoned food

technique.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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